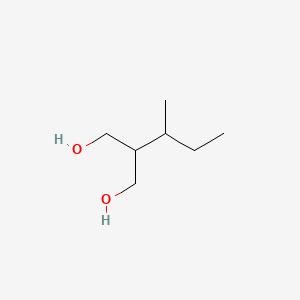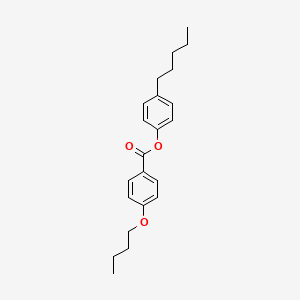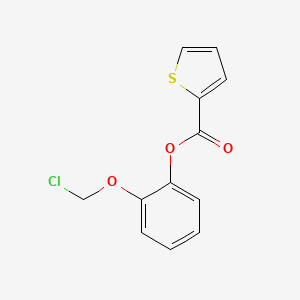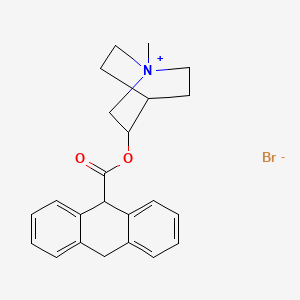
1H-Isoindole-1,3(2H)-dione, 2,2'-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple bromine atoms in its structure makes it particularly interesting for research in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis, followed by nucleophilic attack and tautomerization . Industrial production methods may involve high-throughput docking and optimization of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated isoindole derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of protein kinases, such as Casein Kinase 2 (CK2). It binds competitively to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to potential therapeutic effects in cancer and viral infections .
Comparación Con Compuestos Similares
Similar compounds include other tetrahalogeno-isoindole derivatives, such as:
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl propanoic acid
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid
These compounds share similar structural features and inhibitory effects on protein kinases but differ in their specific halogen substitutions and side chains . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] lies in its specific bromine substitutions, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Propiedades
Número CAS |
32588-74-2 |
|---|---|
Fórmula molecular |
C29H10Br8N2O4 |
Peso molecular |
1089.6 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-[4-[[4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H10Br8N2O4/c30-18-14-15(19(31)23(35)22(18)34)27(41)38(26(14)40)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)39-28(42)16-17(29(39)43)21(33)25(37)24(36)20(16)32/h1-8H,9H2 |
Clave InChI |
RHFKNNBDKARGKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br)N5C(=O)C6=C(C5=O)C(=C(C(=C6Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



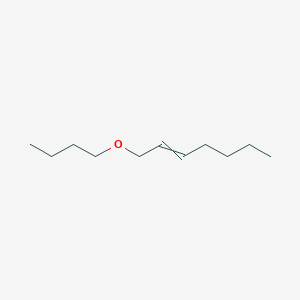
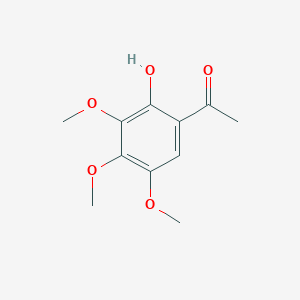
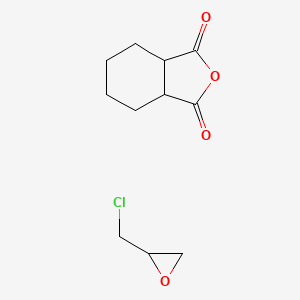

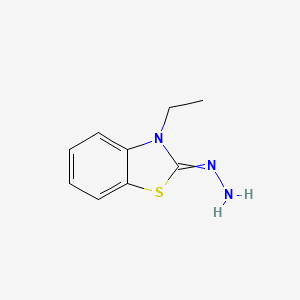
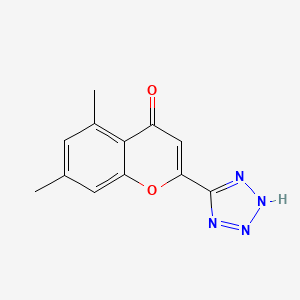
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
